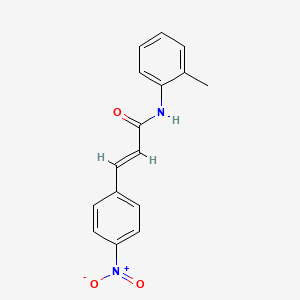
N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide, commonly known as MNPA, is a synthetic organic compound that belongs to the family of acrylamides. This compound has gained significant attention in recent years due to its potential applications in scientific research. MNPA has been found to exhibit several biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Mecanismo De Acción
The mechanism of action of MNPA is not yet fully understood. However, it is believed that MNPA exerts its biological effects by interacting with specific proteins or enzymes in the body. MNPA has been found to inhibit the activity of certain enzymes involved in cancer cell growth and bacterial cell wall synthesis. It has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
MNPA has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacterial strains. MNPA has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders. Furthermore, MNPA has been found to possess antioxidant activity, which may have implications for its potential use in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPA has several advantages for laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. MNPA is also stable under normal laboratory conditions, which makes it easy to handle and store. However, MNPA has some limitations for laboratory experiments. It is a relatively new compound, and its biological effects are not yet fully understood. Furthermore, MNPA may exhibit some toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of MNPA. One promising direction is the further investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the study of the structure-activity relationship of MNPA, which may lead to the development of more potent analogs. Furthermore, the study of the mechanism of action of MNPA may provide insights into its biological effects and potential therapeutic applications.
Métodos De Síntesis
MNPA can be synthesized through the reaction of 2-methylphenylamine and 3-(4-nitrophenyl)acryloyl chloride in the presence of a base catalyst. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain pure MNPA.
Aplicaciones Científicas De Investigación
MNPA has shown potential in various scientific research applications. One of the most promising applications of MNPA is in the field of medicinal chemistry. MNPA has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to possess antimicrobial activity against various bacterial strains. Furthermore, MNPA has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12-4-2-3-5-15(12)17-16(19)11-8-13-6-9-14(10-7-13)18(20)21/h2-11H,1H3,(H,17,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWHVPQEXZWPDW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

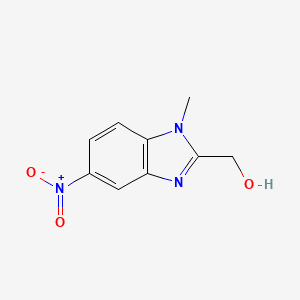
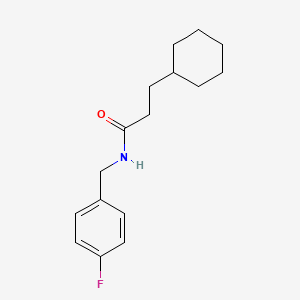



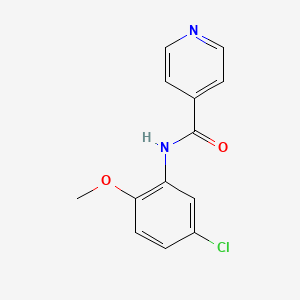
![N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5886956.png)
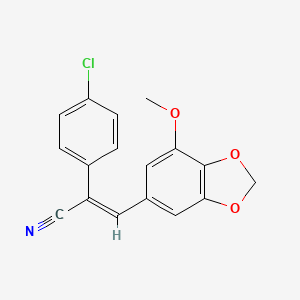
![3-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5886968.png)

![4-bromo-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5886991.png)
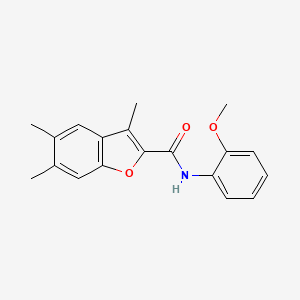
![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide](/img/structure/B5887001.png)
![4-(3-{[{2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5887010.png)